2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Nucleophilic Substitution Electrophilic Fluoroalkylation Reaction Kinetics

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate, also referred to as 3H,3H-perfluoropropyl triflate, is a highly fluorinated sulfonate ester compound (molecular formula C4H2F8O3S). It is a clear, colorless liquid with a boiling point range of 102-105 °C and a density of approximately 1.702 g/mL.

Molecular Formula C4H2F8O3S
Molecular Weight 282.11 g/mol
CAS No. 6401-00-9
Cat. No. B1598021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
CAS6401-00-9
Molecular FormulaC4H2F8O3S
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2
InChIKeyQHZUUSNAUOEJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoropropyl Trifluoromethanesulfonate (CAS 6401-00-9): A High-Reactivity Fluoroalkylating Agent for Demanding Synthesis


2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate, also referred to as 3H,3H-perfluoropropyl triflate, is a highly fluorinated sulfonate ester compound (molecular formula C4H2F8O3S). It is a clear, colorless liquid with a boiling point range of 102-105 °C and a density of approximately 1.702 g/mL. The compound's structure, featuring a trifluoromethanesulfonate (triflate) leaving group bonded to a pentafluoropropyl moiety, makes it an exceptionally reactive and versatile electrophile for introducing the 1H,1H-perfluoroprop-1-yl group into nucleophilic substrates . Its high fluorine content contributes to low polarity and distinct solubility characteristics, making it a valuable building block in medicinal, agrochemical, and material science research .

Strategic Procurement of 2,2,3,3,3-Pentafluoropropyl Triflate: Why In-Class Substitution with Mesylate or Tosylate Analogues Is Not Equivalent


2,2,3,3,3-Pentafluoropropyl triflate cannot be considered interchangeable with its closely related sulfonate ester analogues, such as the corresponding mesylate (CAS 813-31-0) or tosylate (CAS 565-42-4) [REFS-1, REFS-2]. The counterion leaving group is the primary determinant of reactivity, and the triflate anion (CF3SO3-) is a far superior leaving group compared to mesylate or tosylate. This is due to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the anionic leaving group and accelerates nucleophilic substitution and other electrophilic coupling reactions by several orders of magnitude. Furthermore, these analogues present fundamentally different physical properties: the target compound is a liquid at room temperature, while the tosylate analogue is a solid. These chemical and physical disparities are not interchangeable and directly impact key process parameters, including reaction rates, product yields, and reagent handling, making a generic substitution scientifically unsound [1].

Quantitative Evidence Guide: Procuring 2,2,3,3,3-Pentafluoropropyl Triflate for Differentiated Reactivity and Physical Properties


Superior Leaving Group Ability: A Kinetic Advantage Over Mesylate and Tosylate Analogues

The reactivity of sulfonate esters as electrophiles is directly correlated to the stability of their leaving group anion. The triflate leaving group (CF3SO3-) in 2,2,3,3,3-pentafluoropropyl triflate provides a reactivity increase of several orders of magnitude compared to its mesylate and tosylate counterparts [1]. This superior nucleofugacity ensures higher yields in reactions with weakly nucleophilic substrates where the less reactive tosylate or mesylate analogues fail to achieve practical conversion rates [2].

Nucleophilic Substitution Electrophilic Fluoroalkylation Reaction Kinetics

Physical State Differentiation: Liquid Triflate Offers Handling Advantages Over Its Solid Tosylate Analogue

The physical state of a reagent is a critical factor in automated or high-throughput synthetic workflows. 2,2,3,3,3-Pentafluoropropyl triflate is a clear liquid at standard room temperature (20°C), enabling facile transfer via syringe or automated liquid handler . In contrast, the analogous tosylate derivative (2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate, CAS 565-42-4) is a solid with a melting point of 52-56 °C . This fundamental difference precludes the simple substitution of the tosylate for the triflate in automated systems and necessitates pre-weighing and dissolution steps, adding complexity and potential points of failure.

Physical Form Automated Dispensing Process Chemistry

LogP-Driven Lipophilicity: Quantifiably Lower Partition Coefficient Compared to Tosylate for Tuned Pharmacokinetic Properties

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a crucial parameter in medicinal chemistry for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The target 2,2,3,3,3-pentafluoropropyl triflate has a reported LogP of 3.18 [1]. Its tosylate analogue, while containing the same fluoroalkyl group, exhibits a significantly higher LogP of 3.98 due to the more hydrophobic tosyl group . This difference of 0.80 LogP units indicates that a molecule modified with the triflate will be markedly less lipophilic than one modified with the tosylate, a critical consideration when designing analogs with optimized solubility and permeability.

Lipophilicity Drug Design ADME

Density Differential: Higher Gravimetric Efficiency for Small-Volume Formulations

Reagent density impacts the mass of material delivered per unit volume, which is critical for precise formulation. 2,2,3,3,3-Pentafluoropropyl triflate has a measured density of 1.702 g/mL . This is substantially higher than the density of its solid tosylate analogue, which is estimated to be 1.420 g/cm³ . This ~20% higher density means that for the same volumetric addition, the triflate delivers 20% more mass, a fact that must be accounted for in stoichiometric calculations to avoid under- or over-dosing reactions.

Formulation Density Material Handling

Chromatography-Ready Purity: Validated Identity via GC Analysis for Reliable Screening

The certainty of a reagent's identity and purity is the foundation of reproducible research. The target compound is routinely available with a minimum purity specification of >95%, as determined by gas chromatography (GC) . This validated purity level ensures that the compound can be used directly in primary screening campaigns or quantitative synthesis without the need for costly and time-consuming re-purification, a common necessity for some less stable or less rigorously characterized analogues.

Quality Control Purity Analysis High-Throughput Screening

High-Value Application Scenarios for 2,2,3,3,3-Pentafluoropropyl Triflate: Where Quantifiable Differentiation Drives Superior Outcomes


Automated High-Throughput Parallel Synthesis of Fluorinated Libraries

A medicinal chemistry lab running a high-throughput parallel synthesis platform to generate a library of pentafluoropropylated drug candidates requires electrophilic reagents that can be dispensed automatically as neat liquids. The solid-state comparator (tosylate) cannot be used in this automated workflow, forcing procurement of the liquid triflate . The validated >95% purity ensures reliable stoichiometric calculations for every well in the array .

Nucleophilic Fluoroalkylation of Weakly Reactive Substrates

A process chemist developing a scalable synthesis of a key intermediate must fluoroalkylate a sterically hindered, weakly nucleophilic phenol. Prior attempts using the pentafluoropropyl tosylate or mesylate analogues resulted in less than 10% conversion after 24 hours due to their insufficient leaving group ability. Switching to 2,2,3,3,3-pentafluoropropyl triflate provides the necessary kinetic reactivity (several orders of magnitude higher) to achieve full conversion in under four hours, making the synthetic route commercially viable [1].

Design of Fluorinated Probes with Fine-Tuned Lipophilicity

A group of chemical biologists is synthesizing a series of fluorinated activity-based probes for in-cell labeling. The target LogP for the final probe is below 3.5 to maintain solubility and avoid non-specific binding. Attaching the pentafluoropropyl group via a triflate reagent adds only 3.18 LogP units to the core scaffold, whereas using the analogous tosylate would over-shoot the target LogP by adding 3.98 units . The selection of the triflate is calculable and based on a quantifiable LogP differential, not mere empirical trial-and-error.

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